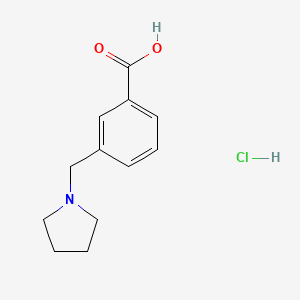![molecular formula C9H8N2O3 B1288156 Methyl-5-Aminobenzo[d]oxazol-2-carboxylat CAS No. 1035093-77-6](/img/structure/B1288156.png)
Methyl-5-Aminobenzo[d]oxazol-2-carboxylat
Übersicht
Beschreibung
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-aminobenzo[d]oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-aminobenzo[d]oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzo[d]imidazo[2,1-b]thiazolen
Diese Verbindung dient als Vorläufer bei der Synthese von Benzo[d]imidazo[2,1-b]thiazolen, die aufgrund ihres breiten Spektrums an biologischen Aktivitäten von Bedeutung sind. Zu diesen Aktivitäten gehören die Wirkung als potente, nicht sedierende Anxiolytika und wirksame Antikrebsmittel. Der Syntheseprozess profitiert von katalysatorfreien Bedingungen und kann unter Mikrowellenbestrahlung durchgeführt werden, was eine umweltfreundliche und effiziente Methode zur Herstellung dieser bioaktiven Moleküle bietet .
Entwicklung von PET-Bildgebungssonden
Benzo[d]oxazol-Derivate, die aus Methyl-5-Aminobenzo[d]oxazol-2-carboxylat synthetisiert werden, werden bei der Entwicklung von PET-Bildgebungssonden eingesetzt. Diese Sonden sind besonders nützlich für den Nachweis von β-Amyloid-Plaques im Gehirn von Alzheimer-Patienten und unterstützen die Diagnose und das Studium dieser neurodegenerativen Erkrankung .
Kinasehemmung für therapeutische Anwendungen
Die Verbindung ist entscheidend für die Herstellung von Kinaseinhibitoren. Diese Inhibitoren haben ein erhebliches therapeutisches Potenzial, insbesondere bei der Behandlung verschiedener Krebsarten, bei denen sie in die Signalwege eingreifen können, die das Tumorwachstum und das Überleben fördern .
Antimikrobielle Aktivität
Forscher verwenden this compound zur Synthese von Molekülen mit antimikrobiellen Eigenschaften. Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika und Behandlungen für bakterielle Infektionen .
Neuroprotektive Behandlungen
Die Verbindung ist auch an der Synthese von Benzo[d]oxazol-Derivaten beteiligt, die Anwendungen bei der Behandlung neurologischer Erkrankungen haben. Diese Derivate können zur Wiederherstellung der Nervenfunktion beitragen und bieten potenzielle Behandlungen für Erkrankungen, die aus Nervenschäden resultieren .
Design von fortschrittlichen Materialien
Im Bereich der fortschrittlichen Materialien kann this compound verwendet werden, um heterocyclische kleine Moleküle zu erzeugen. Diese Moleküle haben strukturelle Komplexitäten, die sie für verschiedene Anwendungen geeignet machen, einschließlich biologischer Sonden in lebenden Systemen .
Safety and Hazards
“Methyl 5-aminobenzo[d]oxazole-2-carboxylate” is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Methyl 5-aminobenzo[d]oxazole-2-carboxylate, also known as 5-AMINO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER, primarily targets Bcl-2 proteins . Bcl-2 proteins are a family of proteins involved in the response to apoptosis, or programmed cell death. They play a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound interacts with Bcl-2 proteins, inhibiting their function . This inhibition leads to an increase in the expression of caspase-3, an enzyme that plays a vital role in the execution-phase of cell apoptosis . Additionally, it leads to the down-regulation of Bcl-2 .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 5-aminobenzo[d]oxazole-2-carboxylate is the apoptotic pathway . By inhibiting Bcl-2 proteins and increasing the expression of caspase-3, the compound triggers apoptosis, leading to cell death . This can have downstream effects on various cellular processes, particularly in the context of cancer, where controlling the rate of cell death can influence the growth and spread of tumors .
Result of Action
The result of Methyl 5-aminobenzo[d]oxazole-2-carboxylate’s action is the induction of apoptosis in cells, leading to cell death . This is achieved through the upregulation of caspase-3 and the downregulation of Bcl-2 . In the context of diseases like cancer, this can help control the growth and spread of tumors .
Biochemische Analyse
Biochemical Properties
Methyl 5-aminobenzo[d]oxazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of Methyl 5-aminobenzo[d]oxazole-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines. Furthermore, it can alter cellular metabolism by inhibiting key enzymes, thereby affecting the production of essential metabolites .
Molecular Mechanism
At the molecular level, Methyl 5-aminobenzo[d]oxazole-2-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often results in conformational changes that affect the biomolecule’s function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-aminobenzo[d]oxazole-2-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-aminobenzo[d]oxazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For instance, the compound can inhibit enzymes involved in the synthesis of essential metabolites, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in detoxification processes, thereby influencing the compound’s own metabolism and clearance from the body .
Transport and Distribution
The transport and distribution of Methyl 5-aminobenzo[d]oxazole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
Methyl 5-aminobenzo[d]oxazole-2-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHBHCSAFZHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595032 | |
| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035093-77-6 | |
| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)

![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)



